molecular formula C14H23NaO B12665848 Sodium p-octylphenolate CAS No. 78899-79-3

Sodium p-octylphenolate

Cat. No.: B12665848
CAS No.: 78899-79-3
M. Wt: 230.32 g/mol
InChI Key: ZVBIRTCFHMKNEA-UHFFFAOYSA-N
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Description

Sodium p-octylphenolate is an organic compound with the molecular formula C14H21NaO. It is the sodium salt of p-octylphenol, where the phenol group is substituted with an octyl chain at the para position. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium p-octylphenolate can be synthesized through the neutralization of p-octylphenol with sodium hydroxide. The reaction typically occurs in an aqueous or aqueous-alkaline solution, where p-octylphenol is dissolved and then reacted with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of p-octylphenol with sodium hydroxide. The process is carried out in reactors where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Electrophiles: Such as halogens or nitro groups for substitution reactions.

Major Products:

    Quinones: Formed from oxidation reactions.

    Substituted Phenols: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

Sodium p-octylphenolate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium p-octylphenolate involves its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, increasing their solubility and facilitating various chemical reactions on the micellar surface. The phenolate ion can also participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic centers.

Comparison with Similar Compounds

    Sodium p-nonylphenolate: Similar structure with a nonyl chain instead of an octyl chain.

    Sodium p-dodecylphenolate: Contains a dodecyl chain, offering different surfactant properties.

Uniqueness: Sodium p-octylphenolate is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant in various applications. Its ability to form stable micelles and participate in a range of chemical reactions distinguishes it from other phenolate salts .

Biological Activity

Sodium p-octylphenolate, also known as sodium 4-octylphenolate, is a phenolic compound with significant biological activity. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₄H₂₃NaO
  • Molecular Weight : 250.33 g/mol
  • CAS Number : 3086101

This compound exhibits biological activity primarily through its interaction with cellular components such as enzymes and proteins. The phenolic structure allows it to participate in redox reactions, influencing various signaling pathways and cellular processes. The compound can act as an enzyme inhibitor, modulating the activity of specific proteins involved in metabolic pathways .

Biological Activities

  • Antimicrobial Properties : this compound has demonstrated antimicrobial activity against a range of microorganisms, making it a candidate for use as a preservative in cosmetic and pharmaceutical formulations.
  • Estrogenic Activity : Research indicates that this compound exhibits estrogenic properties, which can influence hormonal pathways in biological systems. This characteristic is particularly relevant in studies concerning endocrine disruptors .
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be beneficial in therapeutic contexts where modulation of metabolic pathways is desired. For example, it can inhibit cyclooxygenase (COX) enzymes involved in inflammation.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional preservatives.

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Study 2: Estrogenic Activity Assessment

In vitro assays were performed to assess the estrogenic activity of this compound using MCF-7 breast cancer cells. The results indicated that the compound activates estrogen receptors, leading to increased cell proliferation.

Concentration (nM) Cell Proliferation (%)
0100
10120
100150

Applications

This compound finds applications across various fields due to its biological properties:

  • Cosmetics : Utilized as a preservative due to its antimicrobial properties.
  • Pharmaceuticals : Investigated for potential therapeutic uses in anti-inflammatory treatments.
  • Research : Used as a tool for studying enzyme interactions and hormonal effects in biological systems.

Properties

CAS No.

78899-79-3

Molecular Formula

C14H23NaO

Molecular Weight

230.32 g/mol

IUPAC Name

sodium;hydride;4-octylphenol

InChI

InChI=1S/C14H22O.Na.H/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;;/h9-12,15H,2-8H2,1H3;;/q;+1;-1

InChI Key

ZVBIRTCFHMKNEA-UHFFFAOYSA-N

Canonical SMILES

[H-].CCCCCCCCC1=CC=C(C=C1)O.[Na+]

Related CAS

1806-26-4 (Parent)

Origin of Product

United States

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